3-Bromo-4-chloro-2-methoxypyridine
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Overview
Description
3-Bromo-4-chloro-2-methoxypyridine is an organic compound with the molecular formula C6H5BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-2-methoxypyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 2-methoxypyridine. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts or under specific temperature conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process may include steps such as halogenation, purification, and crystallization to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound .
Scientific Research Applications
3-Bromo-4-chloro-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the development of biologically active molecules.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-2-methoxypyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-4-methoxypyridine
- 3-Bromo-2-methylpyridine
- 4-Bromo-2-methylpyridine
Uniqueness
3-Bromo-4-chloro-2-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be suitable .
Properties
IUPAC Name |
3-bromo-4-chloro-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHKYPBXCPFNKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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